4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
This benzamide derivative features a central benzamide core substituted with two key heterocyclic moieties:
- A 1H-imidazole group at the 4-position via a methylene bridge.
- A 1H-pyrazole ring at the N-terminus, further functionalized with an oxan-4-ylmethyl (tetrahydropyranylmethyl) group.
The compound’s design leverages the pharmacological significance of imidazole and pyrazole rings, which are widely studied for their roles in anticancer, antimicrobial, and neuropharmacological activities . The oxane moiety may enhance metabolic stability and solubility, common strategies in drug design .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-20(18-3-1-16(2-4-18)12-24-8-7-21-15-24)23-19-11-22-25(14-19)13-17-5-9-27-10-6-17/h1-4,7-8,11,14-15,17H,5-6,9-10,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNQNRDUUDVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key fragments (Fig. 1):
- Benzamide core with an imidazolylmethyl substituent at the 4-position
- 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine side chain
- Amide bond linking the aromatic and heterocyclic components
This disconnection strategy aligns with modular synthesis approaches for polyheterocyclic systems.
Synthetic Route Development
Preparation of 4-[(1H-Imidazol-1-yl)methyl]benzoic Acid
Palladium-Catalyzed Coupling (Method A)
A modified Ullmann reaction couples 4-iodobenzoic acid with imidazole using a Pd(OAc)₂/Xantphos catalytic system:
Procedure :
- Charge a flask with 4-iodobenzoic acid (1.0 eq), imidazole (1.2 eq), KOH (2.0 eq), and Pd(OAc)₂ (0.75 mol%) in DMSO
- Heat at 110°C under N₂ for 10 h
- Acidify with HCl (1M) to pH 2–3
- Extract with EtOAc, concentrate, and recrystallize from EtOH/H₂O
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (s, 1H, imidazole-H), 5.30 (s, 2H, CH₂)
- HRMS : m/z calcd for C₁₁H₁₀N₂O₂ [M+H]⁺ 203.0815, found 203.0812
Direct Alkylation (Method B)
Alternative pathway via benzyl bromide intermediate:
Synthesis of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine
Oxan-4-ylmethyl Group Introduction
Adapted from pyrazole alkylation methods:
- Prepare oxan-4-ylmethyl methanesulfonate from oxan-4-ylmethanol and MsCl
- React with 1H-pyrazol-4-amine in THF using LDA as base at -78°C
- Warm to RT and stir for 6 h
Optimization :
- Base screening : LDA > NaH > K₂CO₃ (higher regioselectivity with LDA)
- Temperature : -78°C prevents N2-alkylation side reactions
Yield : 68%
Characterization :
Amide Bond Formation
Acid Chloride Method
- Convert 4-[(1H-imidazol-1-yl)methyl]benzoic acid to corresponding chloride using SOCl₂
- Add dropwise to 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine in dry THF
- Stir at 0°C → RT for 24 h
Coupling Reagent Approach
Preferred for sensitive substrates:
- Activate acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF
- Add amine portionwise at 0°C
- Stir at RT for 12 h
Process Optimization and Critical Parameter Analysis
Industrial-Scale Considerations
Continuous Flow Synthesis
Analytical Characterization Suite
Structural Confirmation
Purity Assessment
- HPLC : >99.5% purity (C18, 0.1% TFA/MeCN gradient)
- DSC : Tm = 214°C (dec.), ΔHfusion = 98 J/g
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.
Reduction: Reduction reactions can be performed on the benzamide group to form the corresponding amine.
Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyrazole rings.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing imidazole and pyrazole structures. For instance, derivatives similar to 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide have shown significant activity against phytopathogenic bacteria. The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Potential
Compounds with imidazole and pyrazole frameworks are also being investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The specific interactions of this compound with cancer cell lines are currently under investigation to elucidate its potential as an anti-cancer agent.
Anti-inflammatory Effects
The imidazole ring is known for its anti-inflammatory effects. Compounds featuring imidazole derivatives have been shown to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The specific anti-inflammatory mechanisms of this compound are yet to be fully characterized but show promise based on related compounds.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that allow for the functionalization of the imidazole and pyrazole rings. The synthetic route typically includes:
- Formation of the Imidazole Moiety : Utilizing precursors that can be cyclized to form the imidazole ring.
- Coupling Reactions : Employing coupling agents to link the oxan and pyrazole groups to the benzamide backbone.
- Purification and Characterization : Final products are purified using chromatographic techniques and characterized using NMR, mass spectrometry, and IR spectroscopy.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several imidazole-containing compounds against Xanthomonas species. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting their potential as new antibacterial agents .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced significant apoptosis in human cancer cells. Flow cytometry analysis revealed increased early apoptotic cells upon treatment with these compounds .
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds with Imidazole-Pyrazole Hybrid Scaffolds
(i) N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structural Features : Combines imidazole, bipyridine, and benzene-diamine groups.
- Key Differences : Lacks the benzamide core and oxane substituent but retains imidazole-pyridine hybridization.
(ii) 4-((1H-Imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide
Oxane-Containing Analogs
(i) MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine
- Structural Features : Retains the oxan-4-ylmethyl group but replaces benzamide with an imidazothiadiazole-thiophene scaffold.
- Activity : Developed as a microbial inhibitor; the thiophene and thiadiazole groups enhance π-π stacking interactions in enzyme binding .
(ii) 1-[(Oxan-4-yl)methyl]piperazine
Pyrazole-Functionalized Compounds
(i) N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide
Data Table: Key Structural and Functional Comparisons
*Estimated based on molecular formula.
Research Findings and Implications
- Synthetic Strategies : The target compound’s oxane-pyrazole unit likely requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, as seen in related imidazole-pyridine hybrids .
- Structural Advantages : The oxane group may confer better metabolic stability than isochroman or simpler alkyl chains .
Biological Activity
The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of approximately 375.47 g/mol. It features an imidazole ring, a pyrazole moiety, and a benzamide structure, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyrazole rings. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. A study identified that imidazolylpyrrolone-based small molecules exhibited significant anticancer activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Imidazolylpyrrolone derivative | 0.23 | Breast cancer |
| Pyrazole derivative | 0.29 | Lung cancer |
| Benzamide derivative | 0.15 | Colon cancer |
Antimicrobial Activity
The antimicrobial properties of compounds containing the imidazole and pyrazole structures have been documented extensively. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Imidazole derivative | 31.25 | Staphylococcus aureus |
| Pyrazole derivative | 15.75 | Escherichia coli |
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as heparanase, which plays a role in tumor metastasis .
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through the activation of caspases has been observed .
- Antibacterial Action : The disruption of bacterial cell integrity through interference with peptidoglycan synthesis is a common mechanism for antimicrobial activity .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- A study involving a pyrazole derivative demonstrated a significant reduction in tumor size in murine models, suggesting potential for further development into therapeutic agents .
- Clinical trials assessing the safety and efficacy of imidazole-based drugs have reported minimal side effects, making them suitable candidates for further investigation in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
